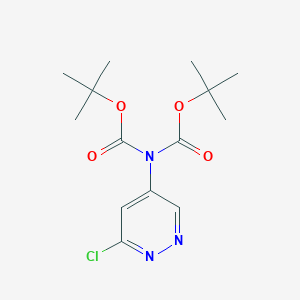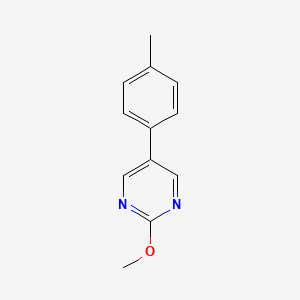
tert-Butyl (tert-butoxycarbonyl)(6-chloropyridazin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is a chemical compound with the molecular formula C14H20ClN3O4 and a molecular weight of 329.78 g/mol . This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and an imidodicarbonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate typically involves the reaction of 6-chloro-4-pyridazinecarboxylic acid with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the imidodicarbonate structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or methanol, often with a base like sodium hydroxide to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the imidodicarbonate, while substitution reactions can produce various substituted pyridazine derivatives .
科学研究应用
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied .
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl): This compound shares structural similarities with 1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate, particularly in the presence of chlorine and tert-butyl groups.
2,6-Bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione: Another compound with tert-butyl groups, used in different chemical applications.
Uniqueness
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is unique due to its specific combination of a pyridazine ring and an imidodicarbonate moiety. This structure imparts distinct chemical properties, making it valuable for various research applications, particularly in the fields of chemistry and biology .
属性
分子式 |
C14H20ClN3O4 |
|---|---|
分子量 |
329.78 g/mol |
IUPAC 名称 |
tert-butyl N-(6-chloropyridazin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)9-7-10(15)17-16-8-9/h7-8H,1-6H3 |
InChI 键 |
YLMYDOYKIPTJQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=CC(=NN=C1)Cl)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)



![3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B13930136.png)
![3-[1,1'-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole](/img/structure/B13930141.png)



